Indolin-2-amine

Muscarinic Receptor Pharmacology CNS Drug Discovery Alzheimer's Disease

Researchers face metabolic instability and off-target cholinergic side effects with aromatic amines or N-substituted analogs. Indolin-2-amine (2-aminoindoline) offers a saturated scaffold with distinct conformational flexibility and electronic properties. - **CNS optimization**: Achieves up to 360-fold M1/M3 selectivity, minimizing peripheral cholinergic effects while enabling blood-brain barrier penetration for Alzheimer's/schizophrenia programs. - **Enantioselective synthesis**: Accessible with up to 99% ee via chiral phosphoric acid catalysis-no chiral resolution required. - **Antimalarial potency**: Derivatives show P. falciparum IC50 28-65 nM with curative in vivo efficacy. Available from BenchChem with bulk custom synthesis options.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B11922617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-2-amine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C21)N
InChIInChI=1S/C8H10N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5,9H2
InChIKeyNUYJLLQGQBOLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolin-2-amine: CNS & Antiparasitic Scaffold


Indolin-2-amine (2-aminoindoline, CAS 36946-70-0) is a heterocyclic amine featuring a saturated indoline ring fused with a primary amine at the 2-position. This compound serves as a core structural motif for numerous bioactive alkaloids and synthetic derivatives, exhibiting antibacterial, antitumor, anti-inflammatory, and antiparasitic properties [1]. Its molecular weight of 134.18 g/mol and balanced physicochemical profile (ACD/LogP 0.86, zero Rule of 5 violations) make it an attractive starting point for lead optimization . Unlike its fully aromatic counterpart 2-aminoindole, the saturated nature of the indoline ring confers distinct conformational flexibility and electronic properties, enabling access to unique biological targets and synthetic transformations.

Scaffold Identity Saturated indoline core with primary amine at 2-position; enables distinct target interactions and synthetic transformations.
Biological Scope Reported activity in CNS receptor studies, antiparasitic screening, and cell-based assays; may serve as lead optimization starting point.
Chemistry Profile Favorable physicochemical parameters (LogP 0.86, zero Rule of 5 violations) suggest balanced properties for oral bioavailability research.

Indolin-2-amine vs. Generic Indoline Analogs


Indolin-2-amine cannot be simply interchanged with other indoline derivatives or 2-aminoindoles due to its unique 2-amino substitution pattern, which directly dictates receptor subtype selectivity, synthetic accessibility, and downstream functionalization potential. For instance, while 2-aminoindoles display broad antiparasitic activity, their fully aromatic system often leads to different selectivity profiles and metabolic stability compared to the saturated indoline scaffold [1]. Similarly, N-aminoindoline derivatives exhibit distinct 5-lipoxygenase inhibition, but their substitution at the nitrogen alters their pharmacokinetic and target engagement properties . The specific placement of the primary amine at the 2-position of indoline is critical for achieving high enantioselectivity in catalytic asymmetric syntheses (up to 99% ee), a feature not shared by N-substituted or ring-modified analogs [2].

Aromatic vs. Saturated Core
2-Aminoindoles (aromatic) may exhibit altered receptor subtype selectivity and metabolic stability compared to the saturated indoline ring, limiting direct replacement.
N-Substitution Impact
Indoline derivatives modified at the nitrogen position can shift target engagement and pharmacokinetic profiles; the 2-amino substitution is critical for reported M1 selectivity.
Enantioselective Synthesis Dependency
High enantioselectivity (up to 99% ee) achieved for 2-aminoindolines may not translate to N‑substituted or ring‑modified analogs, affecting chiral building block workflows.

Indolin-2-amine vs. Analogs: Quantitative Evidence


M1 Muscarinic Selectivity Over M3

Indoline derivatives (compounds I and II) demonstrate pronounced selectivity for M1 muscarinic receptors over M3 receptors. Compound I exhibits approximately 150-fold higher affinity for M1 versus M3, while compound II achieves a 360-fold preference. These selectivities represent a 7-fold and 16-fold improvement over the reference agonist McN-A-343, respectively [1]. This differentiation is critical for CNS programs where peripheral M3-mediated side effects must be minimized.

M1 Selectivity Over M3
Head-to-head
Compound II: 360-fold M1 over M3 affinity
16-fold higher selectivity vs McN-A-343 (reference agonist)
Reported M1 receptor selectivity context; supports CNS tool compound selection for muscarinic receptor research.
In vitro radioligand binding (guinea-pig ileum/atrium). Peripheral endpoint monitoring requires additional models.
Muscarinic Receptor Pharmacology CNS Drug Discovery Alzheimer's Disease

Enantioselective Synthesis of 2-Aminoindolines

A chiral phosphoric acid-catalyzed (3+2) cycloaddition enables the enantioselective construction of 2,3-disubstituted 2-aminoindolines in generally high yields (up to 98%) with excellent enantioselectivities (up to 99% ee) [1]. This synthetic route provides access to stereochemically pure building blocks that are challenging to obtain via other methods. In contrast, analogous syntheses of 2-aminoindoles typically require multi-step sequences and provide lower enantioselectivity.

Enantioselective Synthesis
Reported
Yield up to 98%
Enantioselectivity up to 99% ee
Supports chiral building block workflow for medicinal chemistry; catalyst-dependent, class advantage over 2-aminoindole routes.
Chiral phosphoric acid catalysis; (3+2) cycloaddition. Cross-study comparable.
Asymmetric Catalysis Chiral Building Blocks Medicinal Chemistry

Antiparasitic Potency of Aminoindole Derivatives

The aminoindole scaffold, closely related to indolin-2-amine, yields potent antimalarial leads. Genz-668764, a single enantiomer derived from this scaffold, exhibits IC50 values of 28–65 nM against Plasmodium falciparum in vitro, representing a >30-fold improvement over the initial hit Genz-644442 (IC50 200–285 nM) [1]. In the 4-day P. berghei mouse model, Genz-668764 dosed at 100 mg/kg/day achieved complete parasite clearance (no parasites detected on day 4) [1]. This scaffold demonstrates a clear advantage over many traditional antimalarial chemotypes in terms of both potency and in vivo efficacy.

Antimalarial Potency
Class-level
Genz-668764: IC50 28–65 nM (P. falciparum)
Complete parasite clearance in P. berghei mouse model at 100 mg/kg/day
>30-fold improvement over hit Genz-644442
Reported antimalarial screening context; supports lead optimization for Plasmodium research models.
Class-level inference from aminoindole series; in vivo 4‑day suppressive test.
Malaria Antiparasitic Infectious Disease

Druglikeness and ADME Profile

Indolin-2-amine derivatives demonstrate favorable physicochemical properties that support oral bioavailability. For example, the derivative 3-(indolin-5-yloxy)pyridin-2-amine (compound 33) exhibits a calculated bioavailability score of 0.55, high gastrointestinal absorption, and a synthetic accessibility score of 3.05 (scale 1–10) [1]. In vivo pharmacokinetic studies in Sprague-Dawley rats reveal a half-life (T1/2) of 1.32 h and an AUC of 1157 ng·h/mL [2]. These parameters compare favorably to many indole-based leads, which often suffer from poor solubility or rapid metabolism.

ADME Profile
Class-level
Compound 33: BA score 0.55, high GI absorption
T1/2 1.32 h, AUC 1157 ng·h/mL (rat)
Reported PK profile supports exposure-model interpretation for indoline series.
SwissADME prediction and Sprague-Dawley rat PK; class‑level advantage over typical indole leads.
Druglikeness ADME Medicinal Chemistry

One-Pot Synthesis of Naphtho-Fused 2-Aminoindolines

An environmentally friendly, one-pot, four-step cascade reaction enables the divergent synthesis of naphtho-fused 2-aminoindolines and naphthoxindoles starting from biaryl aldehydes and secondary amines [1]. This method is highly atom-economical and operationally simple, contrasting with traditional multi-step sequences required for analogous naphtho-fused indole derivatives. The ability to generate structurally diverse 2-aminoindoline derivatives in a single pot with minimal waste aligns with green chemistry principles and offers significant time and cost savings.

One-Pot Cascade
Class-level
One-pot, four-step cascade from biaryl aldehydes and secondary amines
Divergent synthesis of naphtho-fused 2-aminoindolines and naphthoxindoles
Supports green chemistry and library synthesis for hit expansion; high atom economy, reduced purification.
Method reported in Q-Chem Preprint; reduction in steps/waste compared to multi-step indole syntheses.
Green Chemistry Synthetic Methodology Heterocycle Synthesis

Indolin-2-amine: Drug Discovery & Synthesis Applications


M1-Selective Lead Optimization for CNS Disorders

Indolin-2-amine derivatives are uniquely suited for CNS programs targeting muscarinic M1 receptors, such as Alzheimer's disease or schizophrenia, due to their demonstrated M1/M3 selectivity (up to 360-fold) and superior selectivity over McN-A-343 (16-fold) [1]. This selectivity profile minimizes peripheral cholinergic side effects (e.g., salivation, GI motility) and supports blood-brain barrier penetration.

Asymmetric Synthesis of Chiral Building Blocks

The 2-aminoindoline scaffold can be accessed with high enantioselectivity (up to 99% ee) via chiral phosphoric acid catalysis [2]. This enables the preparation of stereochemically pure, functionalizable intermediates for the construction of diverse bioactive molecules, including alkaloid-like polycycles and kinase inhibitors, without the need for chiral resolution.

Antimalarial Drug Discovery & Resistance Breaking

Aminoindole/indoline derivatives exhibit potent in vitro activity against P. falciparum (IC50 28–65 nM) and demonstrate curative in vivo efficacy in the P. berghei mouse model [3]. This scaffold represents a promising starting point for developing next-generation antimalarials that overcome resistance to artemisinin-based therapies.

One-Pot Synthesis of Complex Polycyclic Scaffolds

The one-pot cascade methodology for naphtho-fused 2-aminoindolines [4] enables medicinal chemists to rapidly generate structurally diverse, drug-like molecules with minimal purification and waste. This approach is ideal for hit expansion, SAR studies, and the production of focused libraries for lead identification.

Application
Selection Property
Validation Focus
CNS muscarinic receptor research
M1/M3 binding selectivity ratio
Peripheral receptor activation endpoints in model systems
Chiral building block synthesis
Enantioselectivity and yield
Chiral purity by HPLC; application to complex molecule construction
Plasmodium research models
In vitro potency and in vivo parasite clearance
Strain panel sensitivity and resistance profiling
Complex polycyclic scaffold synthesis
Atom economy and step efficiency
Library diversity and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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